Methanesulfonic acid naphthalen-1-yl ester
CAS No.:
Cat. No.: VC16387094
Molecular Formula: C11H10O3S
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O3S |
|---|---|
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | naphthalen-1-yl methanesulfonate |
| Standard InChI | InChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
| Standard InChI Key | XDMSBAHISPQMNW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OC1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of methanesulfonic acid naphthalen-1-yl ester comprises a naphthalene moiety substituted with a methanesulfonate group at the 1-position. The naphthalene system contributes aromatic stability and planar geometry, while the sulfonate group introduces polar characteristics and electrophilic reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.26 g/mol | |
| SMILES Notation | ||
| CAS Registry Number | 38262-42-9 |
The sulfonate group’s electron-withdrawing nature polarizes the naphthalene ring, enhancing its susceptibility to nucleophilic aromatic substitution reactions. This structural feature is critical in applications such as polymer chemistry and catalysis .
Synthesis and Manufacturing
Methanesulfonic acid naphthalen-1-yl ester is typically synthesized via the esterification of naphthalen-1-ol with methanesulfonyl chloride in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the sulfonate ester and hydrochloric acid as a byproduct. The general reaction scheme is:
Optimization of reaction conditions—such as temperature (typically 0–25°C), solvent (e.g., dichloromethane or tetrahydrofuran), and base (e.g., triethylamine or pyridine)—ensures high yields and purity . Industrial-scale production requires rigorous purification via recrystallization or column chromatography to remove unreacted starting materials and byproducts .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical and experimental NMR data provide insights into electronic environments. For example:
-
NMR: Aromatic protons on the naphthalene ring resonate between 7.0–8.5 ppm, while the methyl group adjacent to the sulfonate appears as a singlet near 3.0 ppm .
-
NMR: The sulfonate-bearing carbon exhibits a deshielded signal at ~120–130 ppm, consistent with electron-withdrawing effects .
UV-Vis Spectroscopy
Computational Chemistry Insights
Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal:
-
Frontier Molecular Orbitals: The HOMO-LUMO gap of 3.63 eV indicates moderate electronic stability, comparable to related naphthalene derivatives .
-
Molecular Electrostatic Potential (MEP): Negative potential regions localize around the sulfonate oxygen atoms, highlighting sites for electrophilic attack .
Applications and Industrial Relevance
-
Organic Synthesis: Acts as a leaving group in nucleophilic substitution reactions and as a sulfonating agent .
-
Pharmaceutical Intermediates: Utilized in the synthesis of bioactive molecules, leveraging its aromatic and electrophilic properties .
-
Polymer Chemistry: Modifies polymer backbones to enhance solubility or introduce functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume